![molecular formula C20H17ClN2O2 B12611222 N-[3-(Benzylamino)phenyl]-5-chloro-2-hydroxybenzamide CAS No. 648922-66-1](/img/structure/B12611222.png)
N-[3-(Benzylamino)phenyl]-5-chloro-2-hydroxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(Benzylamino)phenyl]-5-chloro-2-hydroxybenzamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzylamino group attached to a phenyl ring, which is further connected to a chlorinated hydroxybenzamide moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Benzylamino)phenyl]-5-chloro-2-hydroxybenzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzylamino Intermediate: The initial step involves the reaction of benzylamine with a suitable precursor to form the benzylamino intermediate.
Coupling with Chlorinated Hydroxybenzamide: The benzylamino intermediate is then coupled with 5-chloro-2-hydroxybenzamide under specific reaction conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
N-[3-(Benzylamino)phenyl]-5-chloro-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chlorinated benzamide moiety can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzamide derivatives.
科学的研究の応用
N-[3-(Benzylamino)phenyl]-5-chloro-2-hydroxybenzamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
作用機序
The mechanism of action of N-[3-(Benzylamino)phenyl]-5-chloro-2-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The benzylamino group may facilitate binding to enzymes or receptors, while the chlorinated hydroxybenzamide moiety can modulate the compound’s reactivity and stability. These interactions can lead to various biological effects, such as enzyme inhibition, receptor modulation, or signal transduction.
類似化合物との比較
Similar Compounds
N-[3-(Aminophenyl)]-5-chloro-2-hydroxybenzamide: Lacks the benzyl group, which may affect its binding affinity and reactivity.
N-[3-(Benzylamino)phenyl]-2-hydroxybenzamide: Lacks the chlorine atom, which can influence its chemical properties and biological activity.
N-[3-(Benzylamino)phenyl]-5-chloro-4-hydroxybenzamide: Has a different position of the hydroxy group, potentially altering its reactivity and interactions.
Uniqueness
N-[3-(Benzylamino)phenyl]-5-chloro-2-hydroxybenzamide stands out due to the specific combination of functional groups, which imparts unique chemical properties and biological activities
特性
CAS番号 |
648922-66-1 |
|---|---|
分子式 |
C20H17ClN2O2 |
分子量 |
352.8 g/mol |
IUPAC名 |
N-[3-(benzylamino)phenyl]-5-chloro-2-hydroxybenzamide |
InChI |
InChI=1S/C20H17ClN2O2/c21-15-9-10-19(24)18(11-15)20(25)23-17-8-4-7-16(12-17)22-13-14-5-2-1-3-6-14/h1-12,22,24H,13H2,(H,23,25) |
InChIキー |
MVODGFIONLNZRB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CNC2=CC(=CC=C2)NC(=O)C3=C(C=CC(=C3)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


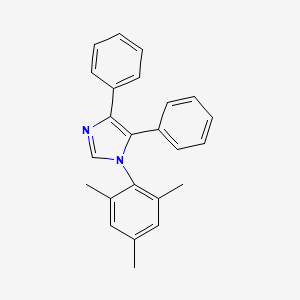
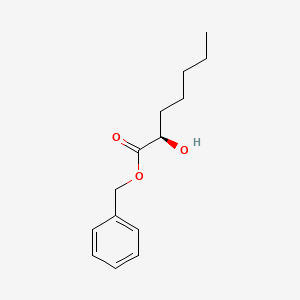

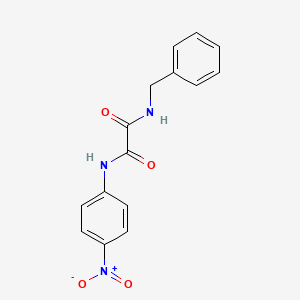

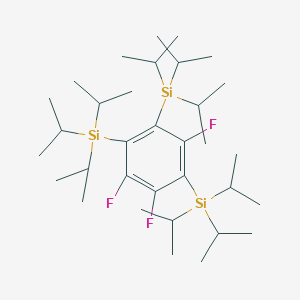

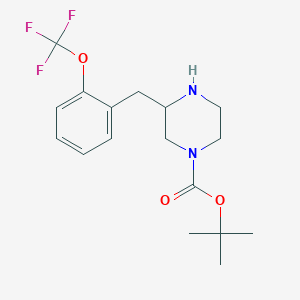
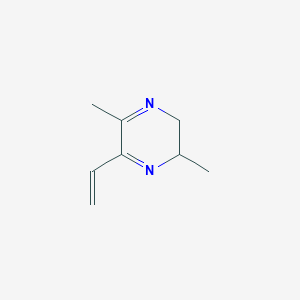
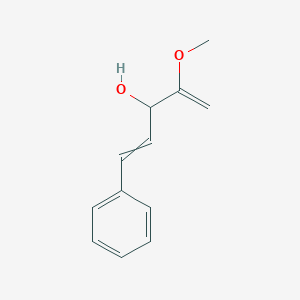
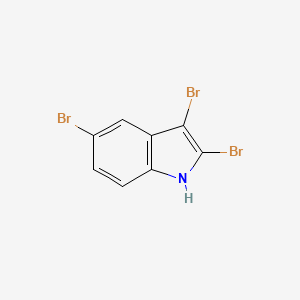
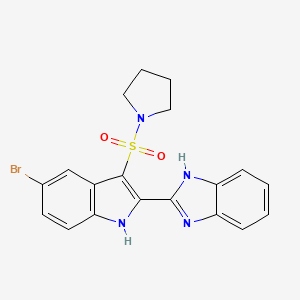
![3,5,13-Triazatetracyclo[15.3.1.12,5.17,11]tricosa-1(21),3,7,9,11(22),17,19-heptaene-12,23-dione, 4-amino-2-methyl-](/img/structure/B12611190.png)
![1-(1-Benzothiophen-3-yl)-2-[4-(2-phenoxyethyl)piperazin-1-yl]ethan-1-one](/img/structure/B12611205.png)
